2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide is a biochemical reagent widely utilized in life sciences research, particularly in the field of click chemistry. This compound is characterized by its azide group, which enables it to participate in copper-catalyzed azide-alkyne cycloaddition reactions. Such reactions are crucial for the synthesis of complex molecules and bioconjugates, making this compound a valuable tool in various scientific applications .
The compound is classified under biochemical reagents and is identified by the Chemical Abstracts Service number 126765-25-1. It is available from various suppliers and is commonly used in both academic and industrial research settings. Its molecular formula is , with a molecular weight of 505.47 g/mol .
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide typically involves multiple steps, including the acetylation of beta-D-galactopyranose followed by the introduction of the azide group.
The reaction conditions must be optimized to ensure high yield and purity. Typically, solvents like dichloromethane or dimethylformamide are used to facilitate the reaction. The final product can be purified using chromatography techniques.
The structure of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide features a galactopyranosyl ring with four acetyl groups attached to its hydroxyl positions (C2, C3, C4, C6) and an azidoethyl ether chain at C1.
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17+,18+,19-,20-/m1/s1
This representation provides insight into the compound's connectivity and stereochemistry.
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide participates in several types of chemical reactions:
The primary products of these reactions are triazole derivatives, which have significant applications in bioconjugation and material science due to their stability and functional versatility.
The mechanism of action for 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide primarily involves its participation in click chemistry reactions:
The efficiency and outcome of these reactions depend on environmental factors such as pH, temperature, and the presence of catalysts .
2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranosyl peg3-azide has diverse applications across multiple scientific domains:
This compound's unique properties make it an essential tool in modern chemical biology and materials science research.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4